Bappo

Descripción general

Descripción

“Bappo” appears to refer to two different entities based on the search results. One is a character or term used in online gaming and video content . The other is a business software development platform aimed at helping non-technical, time-poor individuals create apps for their businesses .

Synthesis Analysis

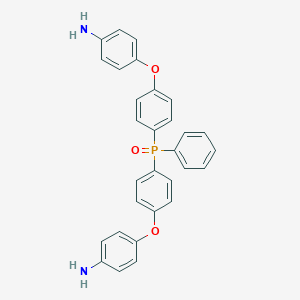

“Bappo” also refers to a chemical compound, Bis(4-aminophenoxy)phenyl phosphine oxide (BAPPO), which has been synthesized based on phenyl phosphonic dichloride and 4-nitrophenol .

Molecular Structure Analysis

The molecular formula of BAPPO is C30H25N2O3P, and it has a molar mass of 492.5 .

Chemical Reactions Analysis

BAPPO has been used in the synthesis of phosphorus-containing polyurethane elastomers (PPUEs). The reaction of BAPPO with maleic anhydride allowed the bismaleimide to be prepared in good yields by a chemical cyclodehydration process .

Physical And Chemical Properties Analysis

BAPPO is a solid substance, commonly appearing as white crystals. It has good water solubility and can be quickly dissolved in water .

Aplicaciones Científicas De Investigación

1. Flame-Retardant Polyurethane Resin

- Research by Çelebi et al. (2004) focused on synthesizing a flame-retardant water-dispersed polyurethane resin. They incorporated phosphonate groups into the polyurethane structure, using a phosphorus-containing compound, bis(4-amino phenyl)-phenyl phosphine oxide (BAPPO).

2. Thermal Properties of Epoxy Resins

- A study by Xiong et al. (2014) investigated the use of BAPP, an aromatic diamine, as a curing agent for epoxy resin. They found that BAPP contributes to the network structure of thermoset, influencing its curing behavior and thermal properties.

3. Photopolymerization in Dental Adhesives

- Ikemura and Endo (2010) conducted a review on radical photopolymerization initiators, such as BAPO derivatives, used in light-curing dental adhesives and resin composites. They compared these with other systems like CQ/amine, finding no significant difference in degree of conversion.

4. Adhesive and Thermal Behavior of Polyimides

- Research by Lee et al. (1995) on phosphorus-containing thermoplastic polyimides synthesized from bis(m-aminophenoxy) triphenylphosphine oxide (m-BAPPO) revealed these polyimides are thermally stable and show good adhesion properties.

5. Atomic Force Microscopy for Carbon Fiber-Epoxy Characterization

- Zheng et al. (2018) explored the interfacial interaction of carbon fiber/epoxy composites using Atomic Force Microscopy. They found that BAPPO-modified carbon fiber showed a larger adhesion force due to chemical bonding.

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVYPLHSYOPLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

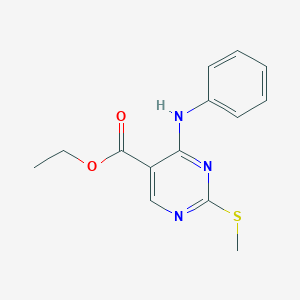

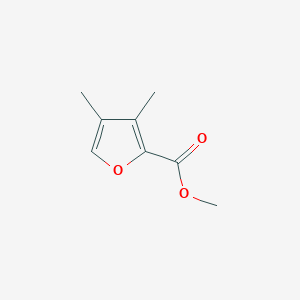

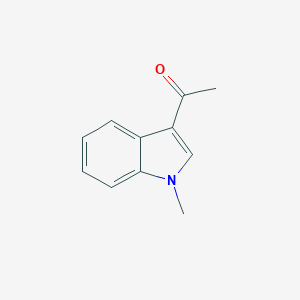

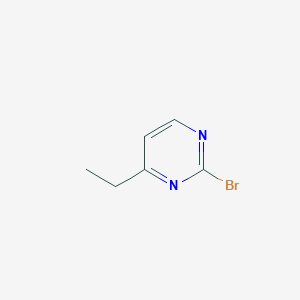

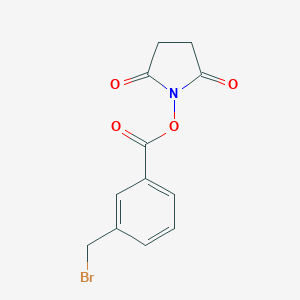

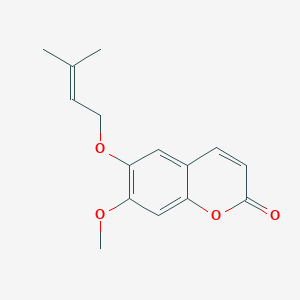

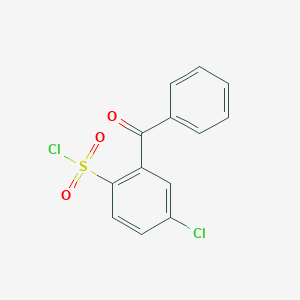

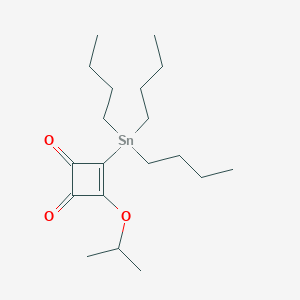

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)